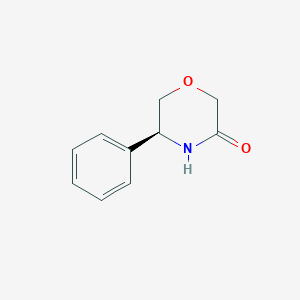

(5S)-5-phenylmorpholin-3-one

Description

Contextualizing (5S)-5-phenylmorpholin-3-one within Chiral Heterocyclic Chemistry

Chiral heterocyclic compounds are fundamental building blocks in the creation of a vast array of biologically active molecules and functional materials. This compound is a prime example of a chiral scaffold that provides a rigid framework for the stereocontrolled introduction of further functionalities. Its presence in a synthetic pathway allows chemists to construct complex target molecules with a high degree of stereoselectivity. The compound serves as a valuable intermediate for synthesizing a variety of esters and other derivatives. biosynth.com For instance, it can be prepared from L-phenylalanine and dimethyl phosphite (B83602) in a reaction that proceeds with high enantioselectivity due to a chiral phosphonate (B1237965) ester intermediate. biosynth.com

Significance of the Morpholin-3-one (B89469) Scaffold in Pharmaceutical and Organic Synthesis

The morpholine (B109124) and morpholinone scaffolds are considered "privileged structures" in medicinal chemistry. researchgate.netnih.govresearchgate.net This is attributed to their favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates. nih.govresearchgate.net The morpholine ring is a versatile and readily accessible synthetic building block found in numerous approved and experimental drugs. researchgate.netsci-hub.se The morpholin-3-one core, in particular, is a key component in the synthesis of various bioactive compounds. For example, it is a precursor in the synthesis of inhibitors of blood clotting factor Xa, which are used for treating thromboembolic disorders. google.com The synthesis of these complex molecules often involves the use of morpholin-3-one derivatives as central precursors. google.com The development of new synthetic methods to create and functionalize the morpholinone ring is an active area of research, highlighting its importance in drug discovery. acs.orgnih.govresearchgate.netthieme-connect.com

Stereochemical Purity and Enantiomeric Excess in this compound Research

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, ensuring the stereochemical purity of compounds like this compound is paramount. Enantiomeric excess (e.e.) is a measure of this purity, indicating the degree to which one enantiomer is present in a mixture over the other. masterorganicchemistry.com In the synthesis of pharmaceutical agents, achieving a high enantiomeric excess is critical, as the "wrong" enantiomer can be inactive or even cause undesirable side effects. For example, in the synthesis of certain enzyme inhibitors, a highly enantioselective synthesis starting from (5S)-5-phenylmorpholin-2-one can yield a final product with an enantiomeric excess greater than 99%. google.com Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to determine the enantiomeric purity of these compounds, ensuring they meet the stringent requirements for their intended applications. google.comgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1052209-96-7 | biosynth.comachmem.com |

| Molecular Formula | C₁₀H₁₁NO₂ | biosynth.com |

| Molecular Weight | 177.2 g/mol | biosynth.com |

| SMILES | O=C1NC@HC2=CC=CC=C2 | achmem.com |

| Typical Storage | 4 °C | achmem.com |

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-phenylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052209-96-7 | |

| Record name | (5S)-5-phenylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5s 5 Phenylmorpholin 3 One and Its Derivatives

Asymmetric Synthesis Approaches

The asymmetric synthesis of (5S)-5-phenylmorpholin-3-one and its related structures is critical for the development of enantiomerically pure pharmaceuticals. Chemists have devised several strategies, including diastereoselective cycloadditions, transformations mediated by chiral auxiliaries, and enantioselective organocatalysis, to achieve high levels of stereocontrol.

Diastereoselective cycloaddition reactions represent a powerful tool for constructing stereochemically complex cyclic systems. In the context of morpholinone synthesis, these strategies often employ chiral templates to guide the stereochemical outcome of the reaction.

A notable approach involves the use of chiral stabilized azomethine ylides, which can be generated from morpholinone precursors. For instance, (5S)-5-phenylmorpholin-2-one is utilized to generate a chiral stabilized azomethine ylide through condensation with an aldehyde. researchgate.netbohrium.com This reactive intermediate can then undergo a [3+2] dipolar cycloaddition reaction with a dipolarophile. When another molecule of an aldehyde acts as the dipolarophile, the reaction proceeds with high diastereocontrol, leading to the formation of oxazolidine (B1195125) products. researchgate.net These cycloadducts are valuable intermediates that can be converted into enantiomerically pure β-hydroxy-α-amino acids. researchgate.net

Furthermore, intramolecular versions of this cycloaddition have been developed. Aldehydes containing an alkene at a suitable position (C-5 or C-6) can condense with (5S)-5-phenylmorpholin-2-one to form an azomethine ylide that subsequently undergoes an intramolecular [3+2] cycloaddition. bohrium.com This process is highly diastereospecific and provides access to homochiral bicyclic proline derivatives. bohrium.com The stereocontrol is rationalized by the axial approach of the dipolarophile to the E-configured ylid, with the morpholinone template adopting a specific conformation to minimize steric hindrance. bohrium.com These methods demonstrate the utility of the phenylmorpholinone scaffold in directing stereoselective bond formation to create highly substituted, enantiomerically pure proline derivatives. bohrium.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis, allowing for the production of a single, desired stereoisomer. wikipedia.orgnumberanalytics.com

In the synthesis of morpholinone derivatives, chiral auxiliaries, such as those derived from oxazolidinones, have been extensively used to direct various transformations, including aldol (B89426) reactions and alkylations. wikipedia.org For example, the enantioselective synthesis of functionalized, acyclic building blocks with quaternary stereocenters has been achieved starting from diastereomerically pure alkylidenemorpholinones, which were prepared using chiral auxiliary-based methods. mun.ca Key reactions in these sequences include Suzuki-Miyaura cross-coupling and Prins reactions. mun.ca

The oxazolidinone chiral auxiliaries, popularized by David A. Evans, are a cornerstone of this field. wikipedia.org They are typically substituted at the 4 and 5 positions, and these substituents provide steric hindrance that directs the approach of reagents from a specific face, thus controlling the stereochemistry of the newly formed chiral center. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org A cysteine-derived oxazolidinone auxiliary has been shown to be effective in a range of asymmetric transformations and can be readily converted to a synthetically versatile thioester via an intramolecular N-to-S acyl transfer reaction. nih.gov While many applications focus on the synthesis of complex natural products like Taxol and Erythromycin, the principles are broadly applicable to the stereocontrolled synthesis of heterocyclic systems like morpholinones. numberanalytics.comnumberanalytics.com

Enantioselective organocatalysis has become a powerful paradigm in organic synthesis, offering a complementary approach to metal-catalyzed reactions. nih.gov This methodology utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov

A significant breakthrough in morpholinone synthesis is the development of a chiral phosphoric acid-catalyzed enantioselective reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols to produce C3-substituted morpholinones. acs.orgacs.org This process is a domino reaction that begins with a [4+2] heteroannulation, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal intermediate. acs.org This catalytic domino process results in the formation of three new chemical bonds and one chiral center in a single operation. acs.org The reaction is believed to proceed through the formation of an enantioenriched hemiacetal, which then undergoes the rearrangement, or via a dynamic kinetic resolution of a scalemic hemiacetal. acs.org This method represents an unprecedented asymmetric aza-benzilic ester rearrangement. acs.org

The utility of morpholine-based organocatalysts has also been explored. While the pyrrolidine (B122466) ring is often considered a privileged scaffold for organocatalysts, morpholine-based catalysts have been designed and tested. nih.gov For instance, β-Morpholino-α-amino acids, synthesized from α-amino acids and chiral epichlorohydrin, have been used as organocatalysts in the Michael addition of aldehydes to nitroolefins, demonstrating the potential of the morpholine (B109124) framework in catalysis. nih.gov

Table 1: Organocatalytic Enantioselective Synthesis of C3-Substituted Morpholinones Data sourced from research on aza-benzilic ester rearrangement. acs.org

| Entry | Glyoxal (Ar1) | 2-(Arylamino)ethan-1-ol (Ar2) | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 95 | 95 |

| 2 | 4-Methoxyphenyl | Phenyl | 96 | 94 |

| 3 | 4-Chlorophenyl | Phenyl | 92 | 96 |

| 4 | 2-Naphthyl | Phenyl | 91 | 95 |

| 5 | Phenyl | 4-Bromophenyl | 94 | 95 |

| 6 | Phenyl | 4-Methoxyphenyl | 96 | 94 |

Chiral Auxiliary-Mediated Transformations

Novel Route Development and Optimization

The development of new synthetic routes and the optimization of existing ones are crucial for improving efficiency, reducing costs, and adhering to the principles of green chemistry. Researchers are continuously exploring novel disconnections and reaction conditions to access this compound and its derivatives.

Photochemical methods offer unique pathways for bond formation under mild conditions. A notable development is the use of a photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective C-C bond formation. researchgate.net This strategy has been successfully applied to the synthesis of a dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate scaffold in optically pure form. researchgate.net This morpholine derivative serves as a versatile "chemical multitalent," as it can be readily transformed into other valuable heterocyclic building blocks. researchgate.net The reaction proceeds via the generation of a radical anion intermediate upon photoexcitation, which then participates in stereoselective bond-forming events. This approach highlights the potential of light-mediated reactions to construct complex, stereodefined morpholine structures. researchgate.netrsc.org

In a move towards more environmentally benign synthetic methods, a metal-free approach for the synthesis of N-aryl lactams has been developed using regioselective ozonation. nih.govresearchgate.netnih.gov This method is particularly relevant as it allows for the direct conversion of N-aryl cyclic amines, such as N-phenylmorpholine derivatives, into the corresponding lactams. nih.govresearchgate.net

The process involves reacting the N-aryl cyclic amine with ozone in an organic solvent like acetonitrile (B52724). nih.gov This leads to the regioselective introduction of a carbonyl group at the position alpha to the nitrogen atom within the morpholine ring. nih.govresearchgate.net Specifically, this method has been used to synthesize 4-(4-aminophenyl)morpholin-3-one, a key intermediate for coagulation factor Xa inhibitors. nih.govresearchgate.netresearchgate.net The synthesis starts with the ozonation of 4-(4-nitrophenyl)morpholine, which yields 4-(4-nitrophenyl)morpholin-3-one (B139987). A subsequent regioselective reduction of the nitro group furnishes the desired 4-(4-aminophenyl)morpholin-3-one. nih.govresearchgate.net This ozonation protocol provides a valuable alternative to metal-mediated oxidations, avoiding the use of heavy metals and chlorinated waste. researchgate.net

Table 2: Ozonation of 4-(4-nitrophenyl)morpholine Data derived from the study on regioselective ozonation of N-aryl cyclic amines. nih.govresearchgate.net

| Entry | Solvent | Temperature (°C) | Substrate Conc. (mmol/100ml) | Yield of Lactam (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 0 | 20 | 56 |

| 2 | Dichloromethane (B109758) | 0 | 20 | 45 |

| 3 | Ethyl Acetate | 0 | 20 | 38 |

| 4 | Butanol | 0 | 20 | <5 |

| 5 | Acetonitrile | 25 | 20 | 42 |

| 6 | Acetonitrile | 0 | 10 | 48 |

Multi-Step Synthesis with High Yield and Purity

The synthesis of this compound and its analogues often involves multi-step reaction sequences designed to ensure high yields and exceptional chemical and stereochemical purity. A common strategy relies on the use of readily available chiral starting materials to introduce the desired stereochemistry. For instance, amino acids like L-phenylalanine serve as valuable precursors. biosynth.com

One documented synthetic approach begins with a chiral amino acid, which undergoes a series of transformations to construct the morpholinone ring. This typically includes N-alkylation with a suitable two-carbon unit followed by an intramolecular cyclization. The use of a chiral pool starting material inherently sets the stereocenter, which is preserved throughout the synthesis. For example, a multi-step synthesis starting from L-Tyrosine has been reported to produce substituted morpholine derivatives with high yield and purity, indicating a lack of significant side reactions or byproducts. iajps.com

Table 1: Illustrative Multi-Step Synthesis Pathway for a Substituted Morpholinone

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | L-Tyrosine | Protection of functional groups | Protected L-Tyrosine | To prevent side reactions at the amino and hydroxyl groups. |

| 2 | Protected L-Tyrosine | Chloroacetyl chloride, Sodium bicarbonate | N-Chloroacetylated derivative | Introduction of the first part of the morpholinone ring. iajps.com |

| 3 | N-Chloroacetylated derivative | Potassium tert-butoxide | (5S)-5-[4-(methoxymethoxy)benzyl]morpholin-3-one | Intramolecular cyclization to form the morpholinone ring. iajps.com |

Optimization of Reaction Conditions for Industrial Scale-Up

Transitioning the synthesis of this compound and its derivatives from laboratory benchtop to industrial production necessitates rigorous optimization of reaction conditions. The primary goals are to enhance efficiency, ensure safety, reduce costs, and maintain high purity. e-journals.ingoogle.com For large-scale synthesis, continuous flow processes are often favored over batch processing to improve consistency and yield. ethz.ch

Key areas of optimization include:

Solvent and Catalyst Selection: The choice of solvent and catalyst is critical. For instance, in the synthesis of rivaroxaban (B1684504) intermediates, moving away from toxic solvents like pyridine (B92270) is a key consideration for industrial application. google.com The use of efficient catalysts can significantly increase reaction rates and reduce the required temperature and pressure, leading to energy savings and improved safety.

Reagent Stability and Cost: The economic viability of a large-scale synthesis depends on the cost and stability of the reagents. Using expensive and unstable reagents, such as 5-chloro-thiophen-2-carboxylic acid chloride which decomposes easily, presents significant logistical and financial challenges for industrial production. google.com

Process Parameters: Adjusting parameters such as temperature, pressure, reaction time, and the rate of reagent addition is crucial for maximizing yield and minimizing the formation of impurities. google.com

Downstream Processing: Optimization extends to the purification stages. Developing methods that avoid tedious and costly chromatographic purification is a priority. e-journals.in This includes designing reaction pathways where the final product can be easily isolated with high purity through precipitation or crystallization.

Table 2: Strategies for Industrial Scale-Up Optimization

| Parameter | Laboratory Scale Approach | Industrial Scale-Up Strategy | Rationale |

|---|---|---|---|

| Process Type | Batch reaction in flask | Continuous flow reaction | Enhanced heat and mass transfer, improved safety, higher throughput. ethz.ch |

| Solvent | Potentially toxic or expensive solvents (e.g., pyridine) | Greener, safer, and more cost-effective solvents | Reduced environmental impact, improved worker safety, lower cost. google.com |

| Purification | Column chromatography | Crystallization, precipitation | Lower cost, higher throughput, reduced solvent waste. e-journals.in |

| Reagents | Use of unstable or expensive reagents | Selection of stable, readily available, and cheaper alternatives | Improved process robustness and economic feasibility. google.com |

Derivatization Pathways and Functionalization Strategies

The this compound scaffold is a versatile platform for generating a wide array of derivatives. Functionalization can be targeted at several positions on the molecule, including the nitrogen atom, the phenyl ring, and the carbon backbone of the morpholine ring, leading to compounds with diverse properties. iajps.comresearchgate.net

Synthesis of Substituted Morpholine Derivatives

The synthesis of substituted morpholine derivatives is a key area of research, as these compounds are important building blocks in medicinal chemistry. iajps.comresearchgate.net Strategies for derivatization are diverse and can be tailored to introduce specific functional groups.

N-Functionalization: The nitrogen atom of the morpholine ring is a common site for modification. It can be acylated, alkylated, or incorporated into other functional groups. For example, reaction with phenyl isocyanate introduces a phenylcarboxamide group onto the nitrogen. iajps.com

Ring Substitution: Modifications can be made to the phenyl ring attached to the stereocenter. Standard aromatic substitution reactions can be employed to add substituents, thereby modulating the electronic and steric properties of the molecule.

Backbone Functionalization: More complex syntheses allow for the introduction of substituents on the carbon framework of the morpholine ring itself. This often involves starting from different precursors or employing ring-opening and closing strategies. researchgate.net The development of parallel synthesis platforms has enabled the high-throughput creation of molecular libraries of substituted morpholines for screening purposes. ethz.ch

Table 3: Examples of Derivatization Reactions

| Reaction Type | Reagent Example | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Acylation | Phenyl isocyanate | N-phenylcarboxamide | iajps.com |

| N-Alkylation | Alkyl halide | N-alkyl group |

Facile Transformation to Valuable Heterocyclic Building Blocks

Beyond its direct use, this compound and related structures serve as chiral synthons that can be transformed into other valuable heterocyclic and acyclic building blocks. csic.es These transformations leverage the inherent stereochemistry of the starting material to produce complex, enantiopure molecules.

A significant application is the use of (5S)-phenylmorpholin-2-one, a closely related compound, as a precursor for chiral azomethine ylides. These reactive intermediates can participate in 1,3-dipolar cycloaddition reactions. For instance, an azomethine ylide generated in situ from (5S)-phenylmorpholin-2-one can react with imines to form substituted imidazolidines with a high degree of stereocontrol. csic.es The resulting imidazolidine (B613845) ring can then be opened through hydrogenolysis to yield enantiopure syn-α,β-diamino acids, which are highly valuable, nonproteinogenic amino acids used in the synthesis of peptides and other bioactive molecules. csic.es

This transformation highlights the utility of the phenylmorpholinone scaffold as a "chiral auxiliary" that guides the stereochemical outcome of a reaction before being cleaved to release the desired chiral product. Such strategies are a cornerstone of modern asymmetric synthesis.

Table 4: Transformation of a Phenylmorpholinone Derivative

| Step | Process | Starting Material | Intermediate | Final Product | Significance |

|---|---|---|---|---|---|

| 1 | In situ ylide formation | (5S)-phenylmorpholin-2-one | Chiral azomethine ylide | - | Generation of a reactive dipole. csic.es |

| 2 | [3+2] Cycloaddition | Chiral azomethine ylide + Imine | Substituted Imidazolidine | - | Stereocontrolled formation of a new heterocyclic ring. csic.es |

Mechanistic Investigations and Computational Studies of 5s 5 Phenylmorpholin 3 One Reactions

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The primary role of (5S)-5-phenylmorpholin-3-one and its closely related analogue, (5S)-5-phenylmorpholin-2-one, in asymmetric synthesis is to act as a chiral template or auxiliary. The mechanism of stereochemical control hinges on the generation of a chiral intermediate whose facial reactivity is dictated by the stereocenter of the morpholinone ring.

A key reaction class where this is observed is the 1,3-dipolar cycloaddition. For instance, the condensation of (5S)-5-phenylmorpholin-2-one with an aldehyde generates a chiral stabilized azomethine ylide. researchgate.netbohrium.com The stereochemical outcome of the subsequent cycloaddition is highly controlled. Computational studies have shown that in the favored conformation of the derived ylide, the C5-phenyl substituent occupies a pseudo-axial position. researchgate.net This conformation effectively shields one face of the 1,3-dipole. Consequently, an incoming dipolarophile is directed to the opposite, less sterically hindered face, leading to a high degree of diastereoselectivity in the formation of the cycloadduct. researchgate.net This mechanism allows for the enantiocontrolled construction of complex heterocyclic products, such as bicyclic proline derivatives, through intramolecular trapping of these chiral ylids. bohrium.com

Computational Chemistry Applications in Predicting Reactivity and Stereoselectivity

Computational chemistry has become an indispensable tool for gaining deep mechanistic insight into reactions involving this compound derivatives. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways and predict outcomes with remarkable accuracy. researchgate.netresearchgate.net These computational approaches allow researchers to rationalize experimental observations, such as stereoselectivity and reactivity. ethz.ch

Key applications include:

Conformational Analysis: Determining the most stable ground-state geometries of reactants and key intermediates, such as the azomethine ylides derived from the morpholinone scaffold. researchgate.net

Transition State Modeling: Locating the transition state structures for different possible reaction pathways (e.g., endo vs. exo cycloaddition) and calculating their relative activation energies. researchgate.net The calculated energy barriers can then be used to predict the major product, which often aligns well with experimental product ratios. researchgate.net

Reactivity Prediction: Analyzing electronic properties like Frontier Molecular Orbitals (HOMO/LUMO gaps) and Fukui indices to understand and predict the reactivity of the compound in various chemical environments.

The table below summarizes computational methods and their specific applications in studying these reactions.

| Computational Method | Application | Reference |

| Ab initio (HF/6-31+G) | Examination of reaction pathways and calculation of transition state energies for cycloaddition reactions. | researchgate.net |

| DFT (B3LYP/6-31+G) | Conformational analysis of intermediates and transition state modeling to predict product ratios. | researchgate.net |

| DFT (B3LYP/6-31G*) | Analysis of Fukui indices and Frontier Molecular Orbitals (HOMO/LUMO gaps) to model reactivity. | |

| DFT | Calculation of activation energies to understand the influence of solvent on reaction mechanisms. | researchgate.net |

Frontier Molecular Orbital Theory (FMOT) in 1,3-Dipolar Cycloaddition Reactions

Frontier Molecular Orbital Theory (FMOT) provides a powerful qualitative framework for understanding the reactivity and selectivity in pericyclic reactions, such as the 1,3-dipolar cycloadditions frequently carried out using this compound derivatives. researchgate.netslideshare.netnumberanalytics.com These cycloadditions are concerted processes where the outcome is governed by the interactions between the Frontier Molecular Orbitals (FMOs) of the 1,3-dipole (the azomethine ylide) and the dipolarophile (typically an alkene or alkyne). wikipedia.orgias.ac.in

The interaction involves the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between the interacting HOMO and LUMO, the more favorable the reaction. numberanalytics.com Based on the relative energies of the FMOs, these reactions are classified into three types, as described by Sustmann. ias.ac.in

| FMO Interaction Type | Description | Controlling Factor |

| Type I | The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile is dominant. | Normal-Electron Demand (NED) |

| Type II | Both HOMO-LUMO pairs have comparable energy gaps, leading to potential ambiphilic reactivity. | --- |

| Type III | The interaction between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile is dominant. | Inverse-Electron Demand (IED) |

FMOT also explains the regioselectivity of the cycloaddition. The reaction proceeds in a way that maximizes the overlap between the atomic orbitals with the largest coefficients in the respective HOMO and LUMO, guiding the orientation of the dipole and dipolarophile as they combine. wikipedia.org

Solvent Effects on Reaction Mechanisms

In one study, the yield of 4-(4-nitrophenyl)morpholin-3-one (B139987) was found to be significantly dependent on the solvent used. Polar aprotic solvents like acetonitrile (B52724) and acetone (B3395972) provided moderate yields (54% and 49% respectively), whereas less polar solvents such as dichloromethane (B109758) and hexane (B92381) resulted in lower yields. researchgate.netnih.gov This solvent polarity effect suggests a change or influence on the reaction mechanism. nih.gov

This observation was rationalized using DFT calculations, which investigated the initial hydrogen abstraction step in the reaction of N-phenyl-morpholine with ozone. The calculations revealed that the activation energy for this critical step is substantially lowered in more polar solvents. researchgate.net This computational finding directly supports the experimental results, demonstrating that polar solvents facilitate the reaction by stabilizing the transition state. researchgate.net

| Solvent | Calculated Activation Energy (kcal/mol) | Reference |

| Vacuum | 7.6 | researchgate.net |

| Dichloromethane | 2.6 | researchgate.net |

| Acetonitrile | 1.6 | researchgate.net |

Applications of 5s 5 Phenylmorpholin 3 One As a Chiral Synthon and Building Block

Role as a Chiral Auxiliary in Organic Synthesis

A key application of (5S)-5-phenylmorpholin-3-one is its use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This compound has proven effective in directing the stereochemistry of various reactions. chemshuttle.comnsk.hrunizg.hr

This compound plays a significant role in diastereocontrolled cycloaddition reactions, particularly 1,3-dipolar cycloadditions. researchgate.net In these reactions, it is used to generate chiral stabilized azomethine ylides. These ylides can then react with dipolarophiles, such as aldehydes or imines, in a highly controlled manner to produce cycloadducts with multiple new stereocenters. researchgate.netresearchgate.net The stereochemical outcome of the cycloaddition is directed by the phenyl group on the morpholinone ring, leading to the preferential formation of one diastereomer over others. researchgate.netresearchgate.net

For instance, the reaction of (5S)-5-phenylmorpholin-2-one with aldehydes generates chiral stabilized azomethine ylides that undergo efficient and highly diastereocontrolled cycloaddition with a second molecule of the aldehyde. researchgate.netresearchgate.net This methodology provides access to enantiomerically pure threo-β-hydroxy-α-amino acids after the removal of the chiral auxiliary. researchgate.net Similarly, cycloadditions with aromatic imines lead to the formation of enantiomerically pure threo-3-aryl-2,3-diamino acids. researchgate.netsci-hub.sttandfonline.com

Table 1: Examples of Diastereocontrolled Cycloaddition Reactions

| Reactants | Dipolarophile | Product Type | Stereochemical Outcome |

| (5S)-5-phenylmorpholin-2-one, Aldehydes | Aldehyde | β-hydroxy-α-amino acids | Enantiomerically pure threo (2S,3R) |

| (5S)-5-phenylmorpholin-2-one, Aromatic Imines | Imine | threo-3-aryl-2,3-diamino acids | Enantiomerically pure threo (2S, 3R) |

The utility of this compound and its derivatives extends to the stereoselective synthesis of α-hydroxy acids and their derivatives, which are important building blocks for many natural products and pharmaceuticals. mun.ca The chiral morpholinone framework can be functionalized and then cleaved to yield the desired α-hydroxy acid derivative with high enantiomeric purity. researchgate.net

A significant application of this compound as a chiral auxiliary is in the synthesis of enantiomerically pure threo-β-hydroxy-α-amino acids. researchgate.netresearchgate.net These compounds are important components of various biologically active molecules. The synthesis involves the generation of a chiral stabilized azomethine ylide from (5S)-5-phenylmorpholin-2-one and an aldehyde. researchgate.netresearchgate.net This ylide then undergoes a highly diastereocontrolled cycloaddition with a second equivalent of the aldehyde. researchgate.netresearchgate.net Subsequent cleavage of the resulting cycloadduct yields the desired enantiomerically pure threo-β-hydroxy-α-amino acid in excellent yield. researchgate.net

(5S)-5-phenylmorpholin-2-one is instrumental in the synthesis of enantiomerically pure threo-3-aryl-2,3-diamino acids. researchgate.netsci-hub.stcsic.es The methodology involves the reaction of the chiral auxiliary with aromatic imines to form a chiral stabilized azomethine ylide. researchgate.netsci-hub.st This ylide then undergoes a diastereocontrolled cycloaddition with a second molecule of the imine. researchgate.netsci-hub.st The resulting cycloadduct can be converted into the target enantiomerically pure threo-(2S, 3R)-3-aryl-2,3-diamino acid. researchgate.netsci-hub.st

Enantiomerically Pure Threo-β-hydroxy-α-amino Acid Synthesis

Intermediate in the Synthesis of Pharmaceutical Compounds

Beyond its role as a chiral auxiliary, this compound and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutical compounds. biosynth.comlookchem.com The morpholinone scaffold is a common feature in many biologically active molecules.

A prominent example of the application of a this compound derivative is in the synthesis of Rivaroxaban (B1684504). lookchem.comresearchgate.net Rivaroxaban is an anticoagulant medication used to prevent and treat blood clots. lookchem.com The synthesis of Rivaroxaban involves the use of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride as a key intermediate. google.comgoogleapis.comgoogle.com This intermediate contains the essential morpholinone and oxazolidinone rings, as well as the chiral center that is critical for the drug's activity. google.comchemicalbook.com The use of this specific intermediate in the synthesis of Rivaroxaban is crucial for producing the final drug with the correct stereochemistry and high purity. google.compatsnap.com

Precursor for Glucosylceramide Synthase Inhibitors

This compound serves as a key chiral precursor in the synthesis of inhibitors for glucosylceramide synthase (GCS). nih.govgoogle.compatsnap.com This enzyme is a crucial target for substrate reduction therapy in the treatment of certain lysosomal storage disorders, such as Gaucher disease. nih.gov The synthesis of these inhibitors often involves the condensation of this compound with a substituted benzaldehyde. For instance, reaction with 3-fluoro-4-methoxybenzaldehyde (B1294953) in toluene (B28343) under Dean-Stark conditions yields an aminal as a single diastereomer. nih.gov This intermediate then undergoes a series of transformations, including lactone opening, amide formation, reduction, and removal of the chiral auxiliary, to produce the final GCS inhibitor. nih.gov

A notable example is the synthesis of eliglustat, a GCS inhibitor, where (5S)-5-phenylmorpholin-2-one is reacted with 1,4-benzodioxan-6-carboxaldehyde. newdrugapprovals.orgallfordrugs.com The resulting lactone undergoes ring-opening with pyrrolidine (B122466), followed by hydrolysis, reduction, and acylation to yield eliglustat. newdrugapprovals.orgallfordrugs.com The use of this compound or its derivatives ensures the correct stereochemistry in the final drug molecule, which is critical for its biological activity.

Table 1: Synthesis of Glucosylceramide Synthase Inhibitors using this compound

| Starting Material | Reagent | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| (5S)-5-phenylmorpholin-2-one | 3-fluoro-4-methoxybenzaldehyde | Aminal | CNS-permeant GCS inhibitors | nih.gov |

| (5S)-5-phenylmorpholin-2-one | 1,4-benzodioxan-6-carboxaldehyde | Lactone | Eliglustat | newdrugapprovals.orgallfordrugs.com |

Applications in the Synthesis of Anticoagulants

The utility of this compound and its derivatives extends to the broader field of anticoagulant synthesis. chemicalbook.com As exemplified by its role in the synthesis of the Factor Xa inhibitor Rivaroxaban, the morpholinone scaffold is a key pharmacophore. googleapis.com The synthesis of Rivaroxaban involves the preparation of an intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, which contains the essential morpholin-3-one (B89469) ring. googleapis.comgoogle.comlgcstandards.com This intermediate is then acylated to yield the final active pharmaceutical ingredient. googleapis.comjustia.com The stereochemistry introduced by the chiral precursor is essential for the drug's efficacy and safety. scispace.com

Table 2: Key Intermediates in Anticoagulant Synthesis Derived from Morpholinone Scaffolds

| Intermediate Name | Application | Reference |

|---|---|---|

| 4-(4-Aminophenyl)morpholin-3-one | Synthesis of Rivaroxaban | scispace.comguidechem.com |

| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | Synthesis of Rivaroxaban | googleapis.comgoogle.com |

Development of Diverse Heterocyclic Scaffolds

The reactivity of this compound allows for its transformation into a variety of other valuable heterocyclic building blocks. researchgate.net These transformations often involve ring-opening, cyclization, and rearrangement reactions, demonstrating the versatility of this chiral synthon.

Construction of Pyrrolidine Trans-Lactones

This compound can be utilized as a starting material for the synthesis of pyrrolidine trans-lactones. acs.org These structures are important intermediates in the synthesis of various natural products and biologically active molecules. The synthetic route typically involves a series of stereocontrolled reactions that leverage the inherent chirality of the starting morpholinone.

Synthesis of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are a class of natural products with a wide range of biological activities. kib.ac.cnmdpi.comkib.ac.cn The synthesis of these complex molecules often requires chiral building blocks to control the stereochemistry of the final product. While direct conversion of this compound to pyrrolizidine alkaloids is not extensively documented, its derivatives can serve as precursors. For example, the Geissman-Waiss lactone, a key intermediate in the synthesis of many pyrrolizidine alkaloids, can be synthesized from precursors that may be derived from morpholinone-based structures. acs.orgacs.org The ability to generate chiral fragments from this compound makes it a potential starting point for the asymmetric synthesis of these alkaloids.

Formation of Tetrahydrofuran (B95107) Derivatives

This compound can be transformed into chiral tetrahydrofuran derivatives. scite.ai These derivatives are valuable building blocks in organic synthesis. For example, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, derived from this compound, can be converted to methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate. researchgate.net This transformation highlights the utility of the morpholine (B109124) scaffold as a template for creating other important heterocyclic systems with high stereochemical control.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (5S)-5-phenylmorpholin-2-one |

| 1,4-benzodioxan-6-carboxaldehyde |

| 3-fluoro-4-methoxybenzaldehyde |

| 4-(4-aminophenyl)morpholin-3-one |

| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one |

| 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate |

| Dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate |

| Eliglustat |

| Factor Xa |

| Geissman-Waiss lactone |

| Glucosylceramide synthase |

| Methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate |

| Pyrrolidine trans-lactones |

| Pyrrolizidine alkaloids |

| Rivaroxaban |

Advanced Spectroscopic Characterization and Stereochemical Assignment

Spectroscopic Techniques for Structural Elucidation of (5S)-5-phenylmorpholin-3-one and its Derivatives

Structural elucidation is a critical step in chemical synthesis, confirming that the target molecule has been successfully prepared. researchgate.net For complex organic molecules like morpholinone derivatives, a combination of spectroscopic techniques is employed to determine the planar structure, connectivity of atoms, and relative stereochemistry. researchgate.netethernet.edu.et

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for identifying the structure of organic molecules in solution. sydney.edu.au It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms (specifically nuclei like ¹H and ¹³C) within a molecule. researchgate.netsydney.edu.au Analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) allows for the unambiguous assignment of the molecular skeleton and its substituents. ethernet.edu.et

For derivatives of this compound, ¹H and ¹³C NMR spectra provide key data points. For instance, in the ¹H NMR spectrum of an N-methylated, C-2-disubstituted phenylmorpholin-3-one derivative, the signals corresponding to the phenyl group protons typically appear in the aromatic region (δ 7.30-7.41 ppm), while the protons on the morpholinone core and its substituents appear at more shielded (upfield) positions. mun.ca The coupling constants between adjacent protons can help establish the relative stereochemistry of the substituents on the morpholine (B109124) ring. researchgate.net

¹³C NMR spectroscopy, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, confirms the carbon framework of the molecule. sydney.edu.au The carbonyl carbon (C=O) of the morpholin-3-one (B89469) ring, for example, gives a characteristic signal in the downfield region of the spectrum (e.g., δ 169.8 ppm for a derivative). mun.ca

The following table presents representative NMR data for a phenylmorpholin-3-one derivative, illustrating the type of information obtained from these analyses.

Table 1: Representative ¹H and ¹³C NMR Data for (2S,5R,6S)-2-Allyl-2-but-3-enyl-4,5-dimethyl-6-phenylmorpholin-3-one mun.ca

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125.8 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 7.41-7.30 | (m, 5H, Phenyl) | 169.8 | C=O |

| 5.87-5.81 | (m, 1H, Vinyl CH) | 138.4, 137.4 | Phenyl C, Vinyl C |

| 5.19 | (d, 1H, J = 3.4 Hz) | 128.6, 127.9, 125.7 | Phenyl CH |

| 4.30 | (s, 1H) | 114.8 | Vinyl CH₂ |

| 3.51 | (dq, 1H, J = 3.4, 7.3 Hz) | 98.2 | C-O |

| 3.00 | (s, 3H, N-CH₃) | 73.6, 59.4 | Morpholine Ring CH |

| 1.05 | (d, J = 7.3, 3H, C-CH₃) | 35.1, 34.0, 26.3 | Alkyl C |

| 12.7 | C-CH₃ |

Note: Data is for a derivative and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By providing a very precise mass-to-charge ratio (m/z), often to four or more decimal places, HRMS allows for the calculation of a unique molecular formula. publish.csiro.au This technique is crucial for confirming the identity of a newly synthesized compound, distinguishing it from other molecules with the same nominal mass. nih.gov

Typically, soft ionization techniques like Electrospray Ionization (ESI) are used, which keep the molecule intact and allow for the observation of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). nih.govpublish.csiro.au The experimentally measured mass is then compared to the theoretical mass calculated from the presumed molecular formula. A close match provides strong evidence for the proposed structure. mun.ca

Table 2: Example of HRMS Data for a Phenylmorpholinone Derivative mun.ca

| Compound Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| C₁₆H₂₂NO₃ | [M+H]⁺ | 276.1599 | 276.1587 |

Note: Data is for a derivative and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral HPLC for Purity and Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric purity is as important as confirming the chemical structure. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. brussels-scientific.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for this purpose. brussels-scientific.comcsfarmacie.cz

The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the single-enantiomer chiral stationary phase. phenomenex.com This creates a temporary diastereomeric complex, leading to different retention times for the two enantiomers and allowing for their separation into two distinct peaks in the chromatogram. csfarmacie.czphenomenex.com The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated. brussels-scientific.com

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® or CHIRALCEL® columns), are highly effective at separating a wide range of chiral compounds, including phenylmorpholinone structures. mz-at.de The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation (resolution) between the enantiomeric peaks. mz-at.de

In one documented case involving a derivative, (5S)-5-Phenylmorpholin-2-one, analytical chiral HPLC was used to confirm high purity. The analysis showed the material to be 98.98% pure, with only 0.14% of the corresponding enantiomer present, demonstrating the power of this technique for quantitative assessment of stereochemical purity. google.com

Table 3: Representative Conditions for Chiral HPLC Analysis of Phenylmorpholinone Derivatives

| Parameter | Example Condition | Reference |

| Column | Chirex (S)-VAL and (R)-NE, 4.6×250 mm | google.com |

| Mobile Phase | 0.5% trifluoroacetic acid in 67:31:2 hexane (B92381)/methylene chloride/ethanol | google.com |

| Flow Rate | 1 mL/min | google.com |

| Detection | UV at 280 nM | google.com |

| Result | 98.98% purity, 0.14% enantiomer detected | google.com |

| Alternative Column | Chiralpak® IB | mz-at.de |

| Alternative Mobile Phase | n-hexane/isopropanol |

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of (5S)-5-phenylmorpholin-3-one and related structures is a cornerstone of its utility, providing access to enantiomerically pure compounds essential for pharmaceutical applications. While established methods exist, the development of novel catalytic systems remains a vibrant area of research. Future efforts are likely to focus on several key areas:

Organocatalysis: The use of small, chiral organic molecules as catalysts has gained significant traction as a green and efficient alternative to metal-based catalysts. unizg.hr Research into novel organocatalysts, such as proline derivatives and cinchonoid analogues, could lead to more economical and environmentally benign syntheses of this compound. unizg.hrbohrium.com The mechanism of action often involves the formation of a chiral pocket that directs the trajectory of the reaction, mimicking enzymatic processes. unizg.hr

Transition-Metal Catalysis: For decades, chiral complexes of transition metals have been pivotal in asymmetric synthesis. unizg.hr Future research could explore new ligand designs for metals like rhodium, ruthenium, and iridium to enhance enantioselectivity and catalytic turnover numbers in the synthesis of morpholinone rings.

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild reaction conditions. The exploration of novel enzymes or the engineering of existing ones could provide highly efficient and specific routes to this compound and its analogues.

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. unizg.hr | Development of new chiral scaffolds, mimicking enzyme active sites. unizg.hr |

| Transition-Metal Catalysis | High catalytic activity, well-established methodologies. unizg.hr | Design of novel chiral ligands for improved enantiocontrol. |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, green chemistry. | Enzyme discovery and protein engineering for specific transformations. |

Development of this compound-Based Libraries for Drug Discovery

The structural motif of this compound is a valuable starting point for the generation of diverse chemical libraries for high-throughput screening in drug discovery. Its chiral nature and functional group handles allow for the systematic introduction of a wide array of substituents, leading to a vast chemical space to explore for biological activity.

Future research will likely focus on:

Combinatorial Chemistry: Employing split-and-pool synthesis techniques to create large, diverse libraries of this compound derivatives. nih.govacs.org This approach allows for the rapid generation of thousands of compounds for screening against various biological targets. acs.org

Fragment-Based Drug Discovery (FBDD): Utilizing smaller fragments derived from the this compound scaffold to identify initial binding interactions with a target protein. These initial hits can then be grown or linked to develop more potent leads.

DNA-Encoded Libraries (DELs): Attaching a unique DNA tag to each this compound derivative allows for the screening of massive libraries in a single experiment. nih.gov This technology has already proven successful in identifying hits for hundreds of targets. nih.gov A 55,296-member combinatorial library was recently prepared using a split-and-pool DNA-encoded solid-phase synthesis. acs.org

The development of such libraries based on the this compound core could lead to the discovery of novel therapeutics for a range of diseases.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are indispensable tools in modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. nih.govmdpi.com For derivatives of this compound, these methods can accelerate the design-synthesize-test cycle.

Emerging research in this area includes:

Machine Learning and Artificial Intelligence: The application of sophisticated algorithms, such as random forest regressors and neural networks, to QSAR models can improve predictive accuracy. mdpi.com These models can analyze large datasets of this compound derivatives and their associated biological activities to identify subtle structure-activity relationships. mdpi.comnih.gov

Multi-dimensional QSAR: Moving beyond traditional 2D and 3D-QSAR, 4D- and 5D-QSAR models incorporate conformational flexibility and different induced-fit models, providing a more dynamic and realistic representation of ligand-receptor interactions. researchgate.net

Molecular Dynamics Simulations: These simulations can provide detailed insights into the binding mode and conformational changes of this compound derivatives within the active site of a target protein, guiding the design of more potent and selective inhibitors.

The integration of these advanced computational methods will be crucial for rational drug design and the optimization of lead compounds derived from the this compound scaffold.

| Computational Approach | Application in this compound Research | Key Benefit |

| Machine Learning-Based QSAR | Predicting the biological activity of novel derivatives. mdpi.com | Enhanced predictive accuracy from large datasets. mdpi.com |

| Multi-dimensional QSAR | Accounting for conformational flexibility in binding. researchgate.net | More realistic modeling of ligand-receptor interactions. |

| Molecular Dynamics Simulations | Elucidating detailed binding mechanisms. | Guiding rational design of next-generation inhibitors. |

Integration of this compound in Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. acs.org The integration of this compound synthesis and derivatization into flow chemistry setups is a promising avenue for future research.

Key areas of exploration include:

Continuous Synthesis: Developing continuous flow processes for the synthesis of this compound itself, potentially utilizing immobilized catalysts or reagents to streamline the process and facilitate purification.

Automated Library Synthesis: Combining flow chemistry with robotic systems to automate the synthesis of this compound-based libraries, enabling rapid and efficient generation of compounds for screening.

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow system where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. This could be particularly advantageous for the synthesis of complex pharmaceutical intermediates derived from this compound.

The adoption of flow chemistry for reactions involving this compound has the potential to make the synthesis of this important chiral building block and its derivatives more efficient, sustainable, and scalable for industrial applications.

Q & A

Q. What are the established synthetic routes for (5S)-5-phenylmorpholin-3-one, and how can reaction conditions be optimized to improve enantiomeric excess?

Methodological Answer:

- Synthetic Routes : Asymmetric synthesis via chiral catalysts (e.g., proline derivatives) or resolution of racemic mixtures using chiral chromatography.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and catalyst loading (0.5–5 mol%) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak® IA/IB (mobile phase: hexane/isopropanol) .

- Key Data : Reaction yields (60–85%) and ee values (90–99%) depend on solvent choice and catalyst type.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (resolution < 1.0 Å). Requires pure crystalline samples .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to infer spatial arrangement.

- Optical Rotation : Compare experimental [α] values with literature data for enantiomeric verification .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and morpholine ring vibrations.

- NMR : Assign peaks for phenyl protons (δ 7.2–7.5 ppm) and morpholinone carbons (C=O at ~170 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H] at m/z 178.086) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the phenyl or morpholinone ring affect the compound’s bioactivity?

Methodological Answer:

- Design : Introduce substituents (e.g., electron-withdrawing groups at para-position) via Suzuki coupling or nucleophilic substitution.

- Assays : Test in vitro enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement). Use IC values and molecular docking (MOE software) to correlate structure-activity relationships .

- Contradictions : Fluorination may enhance metabolic stability but reduce solubility, requiring trade-off analysis .

Q. What computational approaches are utilized to model the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Software : Molecular Operating Environment (MOE) for transition-state modeling and density functional theory (DFT) calculations (B3LYP/6-31G* basis set).

- Parameters : Analyze Fukui indices for electrophilic sites and frontier molecular orbitals (HOMO/LUMO gaps). Validate with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?

Methodological Answer:

- Experimental Setup : UV-Vis spectroscopy in solvents (DMSO, water, ethanol) to monitor tautomer shifts (λ 250–300 nm).

- NMR Titration : Track proton exchange rates in DO vs. CDCl. Protic solvents stabilize enol tautomers via hydrogen bonding, shifting equilibrium .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantiomeric excess values for this compound?

Methodological Answer:

- Root Cause : Variability in chiral column performance (e.g., Chiralpak® vs. Daicel®) or mobile phase composition.

- Validation : Cross-check with polarimetry and circular dichroism (CD). Use standardized reference samples from certified suppliers (e.g., EINECS-registered sources) .

- Case Study : A 5% deviation in ee between HPLC and X-ray data was traced to column degradation; recalibration with fresh columns resolved the issue .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.